4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound with many biological activities. The presence of a phenylsulfonyl and benzyl group in this compound makes it a potential candidate for drug development and other scientific applications.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have shown that it may act as an inhibitor of various enzymes and cellular processes, including protein kinases and DNA synthesis.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have suggested that this compound may have anti-cancer and anti-inflammatory properties. It has also been shown to affect various cellular processes, including cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its potential as a tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in drug development and other fields.
2. Exploration of the potential use of this compound in the treatment of various diseases, particularly cancer.
3. Investigation of the potential toxicity of this compound and its effects on various cellular processes.
4. Development of new synthesis methods for this compound to improve its availability for scientific research.
In conclusion, this compound is a compound that has shown great potential in scientific research. Its potential applications in drug development and other fields make it a valuable tool for scientists studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential limitations.
Scientific Research Applications
The scientific research application of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is vast and varied. This compound has been studied extensively for its potential use in drug development, particularly in the treatment of cancer and other diseases. It has also been used as a tool in biochemical research to study various cellular processes.
properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-23(15-14-22-24(28)26-21-9-5-4-8-20(21)25-22)31-16-17-10-12-19(13-11-17)32(29,30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOOAYCXGGZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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